Enhanced Lipophilicity Over the β-Nitroacrylate Isomer (XLogP3-AA)
Methyl 2-nitroprop-2-enoate (α-isomer) shows a higher computed partition coefficient than its closest constitutional isomer, methyl (2E)-3-nitroprop-2-enoate (β-isomer). The XLogP3 value of 0.7 for the α-isomer versus 0.2 for the β-isomer indicates a significant increase in lipophilicity, influencing its behavior in biphasic reaction systems and biological membranes [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 (XLogP3-AA) |
| Comparator Or Baseline | Methyl (2E)-3-nitroprop-2-enoate (CID 10855485): 0.2 (XLogP3-AA) |
| Quantified Difference | +0.5 log units (approximately 3.2-fold higher predicted partition coefficient) |
| Conditions | Computed property by PubChem release 2025.04.14 using XLogP3 3.0 algorithm. |
Why This Matters
Higher lipophilicity (logP 0.7 vs. 0.2) directly influences the rate of passive cellular permeability and organic-phase extraction efficiency, making the α-isomer potentially superior for medicinal chemistry campaigns requiring improved cell-based assay performance or for work-up procedures involving organic extraction.
- [1] PubChem. (2025). Computed XLogP3-AA: CID 12393842 (Methyl 2-nitroprop-2-enoate) and CID 10855485 (Methyl (2E)-3-nitroprop-2-enoate). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
